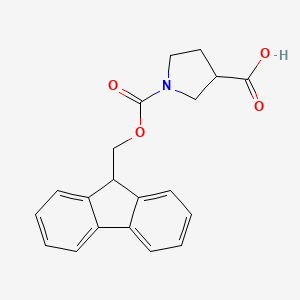
Acide Fmoc-1-pyrrolidine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fmoc-1-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein interactions and functions.
Industry: The compound is used in the large-scale production of peptides for pharmaceutical applications.
Mécanisme D'action
Target of Action
Fmoc-1-pyrrolidine-3-carboxylic acid is primarily used in the field of proteomics research . The compound’s primary targets are the amino acids in peptide chains. It plays a crucial role in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound is an amino acid derivative that contains a 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group serves as a protective group for the N-terminus of an amino acid during peptide synthesis . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis . The Fmoc group can be removed using a base such as pyrrolidine , allowing the next amino acid to be added to the peptide chain .
Biochemical Pathways
The primary biochemical pathway involved is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain .
Pharmacokinetics
Its adme properties would be influenced by factors such as its molecular weight (33737 g/mol) and its chemical structure .
Result of Action
The result of the action of Fmoc-1-pyrrolidine-3-carboxylic acid is the successful synthesis of peptide chains. By protecting the N-terminus of the amino acid during synthesis, it allows for the sequential addition of amino acids to form the desired peptide .
Action Environment
The action of Fmoc-1-pyrrolidine-3-carboxylic acid is influenced by the solvent environment. This means that the compound can function effectively in less polar solvent mixtures that also favor coupling reactions .
Méthodes De Préparation
The synthesis of Fmoc-1-pyrrolidine-3-carboxylic acid typically involves a multi-step process starting with commercially available starting materials. This process often employs reagents such as piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate and N-butylpyrrolidone/1,3-dioxolane .
Analyse Des Réactions Chimiques
Fmoc-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong bases like piperidine.
Coupling Reactions: It is frequently used in solid-phase peptide synthesis (SPPS), where it participates in amide bond formation.
Common reagents used in these reactions include piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate . Major products formed from these reactions are typically peptides and other amino acid derivatives .
Comparaison Avec Des Composés Similaires
Fmoc-1-pyrrolidine-3-carboxylic acid can be compared to other similar compounds such as:
(S)-1-Boc-3-pyrrolidinecarboxylic acid: This compound also serves as a protecting group but is used under different conditions.
Fmoc-1-piperidine-3-carboxylic acid: Another similar compound used in peptide synthesis.
The uniqueness of Fmoc-1-pyrrolidine-3-carboxylic acid lies in its stability under acidic conditions and its efficient removal under basic conditions, making it highly suitable for SPPS .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411210 |
Source


|
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-89-3 |
Source


|
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

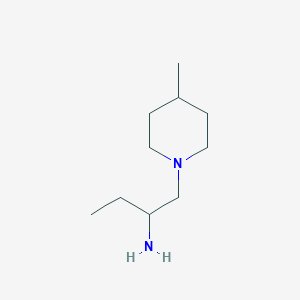


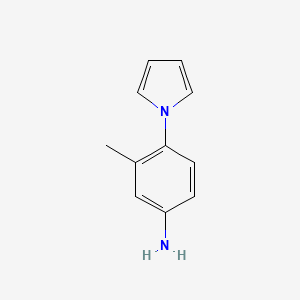
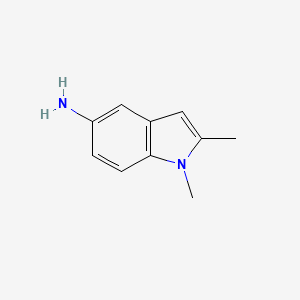
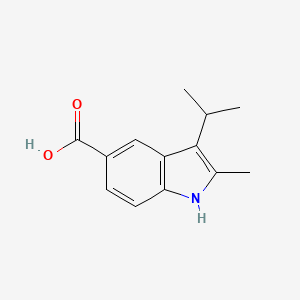

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

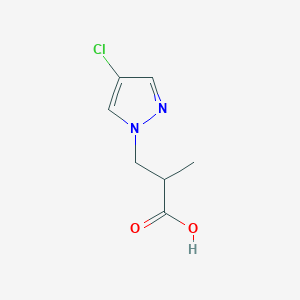


![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
